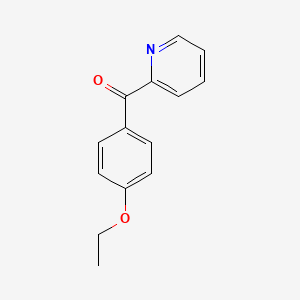

2-(4-Ethoxybenzoyl)pyridine

説明

2-(4-Ethoxybenzoyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4-ethoxybenzoyl group. It is widely used in scientific experiments due to its diverse properties and applicability in various fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzoyl)pyridine can be achieved through several methods. One common approach involves the condensation of 4-ethoxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .

Another method involves the use of a [4 + 2] cycloaddition reaction between 1-azadienes and 2-carbon π-components. This approach can be catalyzed by transition metals or proceed via a thermal pericyclic reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

化学反応の分析

Types of Reactions

2-(4-Ethoxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridines and benzoyl derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that pyridine derivatives, including 2-(4-Ethoxybenzoyl)pyridine, exhibit promising anticancer activities. A study evaluated various pyridine derivatives for their antiproliferative effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The results demonstrated that certain modifications to the pyridine structure enhanced their efficacy, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Pyridine compounds have been assessed for their anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyridine ring can enhance anti-inflammatory activity, suggesting potential therapeutic applications for this compound in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including acylation and condensation processes. Various synthetic routes have been explored to optimize yield and purity:

- Acylation of Pyridine : The initial step often involves the acylation of pyridine with 4-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate high-purity samples for further testing.

Pharmaceutical Development

Given its biological activities, this compound is being investigated as a lead compound for drug development targeting cancer and inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in preclinical studies.

Material Science

In addition to its pharmaceutical applications, compounds like this compound are being explored for use in material science, particularly in developing novel polymers or coatings that require specific chemical properties or stability under various conditions.

Anticancer Activity Assessment

A detailed study focused on the antiproliferative effects of pyridine derivatives found that structural modifications significantly influenced their activity against K562 cells. The study reported IC50 values for several derivatives, indicating that even slight changes could enhance efficacy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | K562 |

| Other Pyridine Derivatives | Various | MCF-7 |

Anti-inflammatory Evaluation

Another research effort examined the anti-inflammatory potential of pyridine derivatives through COX inhibition assays. The findings showed a correlation between certain substituents on the pyridine ring and increased inhibitory activity against COX enzymes .

作用機序

The mechanism of action of 2-(4-Ethoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 2-Benzoylpyridine

- 2-(4-Methoxybenzoyl)pyridine

- 2-(4-Chlorobenzoyl)pyridine

Uniqueness

2-(4-Ethoxybenzoyl)pyridine is unique due to the presence of the ethoxy group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoylpyridine derivatives and can lead to different properties and applications .

生物活性

2-(4-Ethoxybenzoyl)pyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula for this compound is C13H13NO3, and its structure includes a pyridine ring substituted with an ethoxy group and a benzoyl moiety. This structural configuration contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL, suggesting moderate potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A notable investigation published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of caspase pathways . The IC50 values for these cell lines were determined to be approximately 30 µM and 25 µM, respectively.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. A study utilizing a murine model of inflammation indicated that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential application in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Through activation of caspases, it triggers programmed cell death in cancer cells.

- Modulation of Cytokine Production : It may downregulate inflammatory mediators, contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the compound compared to a control group .

Case Study 2: Cancer Treatment

In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

特性

IUPAC Name |

(4-ethoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-12-8-6-11(7-9-12)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYIMMUCLUTXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186593 | |

| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32941-23-4 | |

| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032941234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。